5,6-Dimethoxyisochroman-3-one
Description
Structure
3D Structure
Properties
CAS No. |
62726-51-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5,6-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
AUJNRQQRXKPPEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(COC(=O)C2)C=C1)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5,6 Dimethoxyisochroman 3 One
Cycloaddition Reactions
5,6-Dimethoxyisochroman-3-one can serve as a precursor for the generation of a reactive intermediate, 4,5-dimethoxy-o-quinodimethane. This is achieved through a thermal reaction, which then participates in Diels-Alder cycloadditions. This section explores the reactivity of this in situ-generated diene with fullerene cages.
The Diels-Alder reaction between o-quinodimethanes and buckminsterfullerene (C60) is a well-established method for creating thermally stable fullerene derivatives. The in situ-generated 4,5-dimethoxy-o-quinodimethane reacts with C60 in a [4+2] cycloaddition manner. The reaction of researchgate.netfullerene with the o-quinodimethane species generated from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene has been studied, and by analogy, a similar reaction pathway is expected for the o-quinodimethane derived from this compound acs.org.
The reaction with C60 can lead to the formation of multiple adducts. The primary product is the mono-adduct, but bis-adducts and even higher adducts can be formed. In the case of the reaction between C60 and 4,5-dimethoxy-o-quinodimethane generated from 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, a variety of bis-adduct regioisomers have been isolated and characterized using HPLC, NMR, and mass spectrometry acs.org. Seven distinct isomers of the bis-adduct were identified, highlighting the complex regioselectivity of the reaction on the fullerene cage.
The reaction proceeds by the addition of the o-quinodimethane across a bond of the fullerene. The formation of multiple bis-adducts indicates that the initial mono-adduct can undergo a second cycloaddition at various positions on the fullerene sphere. The distribution of these isomers is influenced by both steric and electronic factors.
Table 1: Isolated Bis-adduct Regioisomers from the Reaction of C60 and 4,5-Dimethoxy-o-quinodimethane (Data based on the analogous reaction with 1,2-bis(bromomethyl)-4,5-dimethoxybenzene acs.org)
| Isomer | Type |
| 1 | trans-1 |
| 2 | trans-2 |
| 3 | trans-3 |
| 4 | trans-4 |
| 5 | e |
| 6 | cis-3 |
| 7 | cis-2 |
The synthesis of these fullerene adducts is significant as it allows for the introduction of functional groups onto the fullerene core, which can be used for further chemical transformations tandfonline.comrsc.org. For instance, carboxy-substituted o-quinodimethanes have been used to create fullerene adducts that can be converted into esters and amides tandfonline.com. Similarly, amino-substituted o-quinodimethanes provide a reactive handle for covalent attachment of other molecules rsc.org.
The regioselectivity of the Diels-Alder reaction on the C60 cage is heavily influenced by the electronic structure and aromaticity of the fullerene. C60 possesses two types of bonds: the bonds at the fusion of two hexagons, and the acs.org bonds at the fusion of a pentagon and a hexagon. The bonds are shorter and have more double-bond character, making them more reactive in cycloaddition reactions.
The initial [4+2] cycloaddition of the o-quinodimethane occurs across a bond. This reaction disrupts the local aromaticity of the fullerene cage but results in a thermodynamically stable adduct. The formation of various bis-adduct isomers suggests that the first addition influences the reactivity of the remaining bonds for the second addition. The positions of subsequent additions are determined by a complex interplay of steric hindrance from the first addend and the altered electronic landscape of the fullerene sphere. Theoretical calculations on related systems suggest that the cycloaddition is controlled by the interaction of the highest occupied molecular orbital (HOMO) of the o-quinodimethane with the lowest unoccupied molecular orbital (LUMO) of the C60 chesci.com.
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring organic-chemistry.orgwikipedia.org. While this is a common reaction for functionalizing carbon allotropes like fullerenes, there is no available research in the current scientific literature describing the transformation of this compound into a 1,3-dipole for subsequent cycloaddition reactions. The typical generation of 1,3-dipoles involves precursors such as azides, nitrones, or diazo compounds, and the isochromanone scaffold is not a known precursor for such reactive species under standard conditions.
Diels-Alder Cycloadditions
Nucleophilic Transformations
This compound contains a lactone functional group, which is a cyclic ester. This group is susceptible to nucleophilic attack, particularly by strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
The reduction of lactones with LiAlH4 is a standard procedure in organic synthesis that results in the formation of a diol. The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbonyl carbon of the lactone. This initially forms a tetrahedral intermediate. The ring then opens, and a second hydride ion reduces the resulting aldehyde to a primary alcohol. The final product, after an aqueous workup to protonate the alkoxides, is a diol.
In the case of this compound, the reduction with LiAlH4 is expected to yield 2-(hydroxymethyl)-4,5-dimethoxyphenethyl alcohol.
Table 2: Products of Nucleophilic Reduction of this compound
| Starting Material | Reagent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH4) | 2-(hydroxymethyl)-4,5-dimethoxyphenethyl alcohol |
The general mechanism for this transformation is outlined below:
Derivatization and Functional Group Interconversions of this compound
The chemical reactivity of this compound allows for a variety of transformations, enabling the synthesis of diverse derivatives. These reactions primarily involve modifications at the C-4 position, adjacent to the carbonyl group, and transformations of the lactone functionality itself. Key derivatization strategies include acylation, alkylation, hydrogenation, and oxidative transformations, as well as more complex rearrangements.
Acylation and Alkylation Reactions
The presence of a methylene (B1212753) group (C-4) activated by the adjacent carbonyl function allows for the formation of an enolate intermediate, which can subsequently react with various electrophiles. This reactivity is fundamental to the acylation and alkylation of isochroman-3-ones.
The acidity of the α-protons in isochroman-3-ones is a critical factor in these reactions. Studies on the parent isochroman-3-one have shown a pKa value of 18.8 in DMSO, indicating a higher acidity compared to its acyclic analogue, ethyl phenylacetate (B1230308) (pKa = 22.6). This increased acidity facilitates the formation of the corresponding enolate under basic conditions, which can then be trapped by electrophiles in C-C bond-forming reactions.
While specific studies on the acylation and alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of the isochroman-3-one scaffold provides a strong basis for predicting its behavior. The generation of the enolate, typically using a strong non-nucleophilic base like lithium diisopropylamide (LDA), would create a nucleophilic center at C-4.
Acylation: The introduction of an acyl group at the C-4 position can be achieved by treating the enolate of this compound with an acylating agent, such as an acyl chloride or an acid anhydride. This would lead to the formation of a 4-acyl-5,6-dimethoxyisochroman-3-one, a β-keto lactone derivative.
Alkylation: Similarly, alkylation at the C-4 position is expected to proceed via an S\N2 reaction between the enolate and an alkyl halide. libretexts.orgorganicchemistrytutor.comfiveable.melumenlearning.comuwo.ca The choice of the alkylating agent (e.g., methyl iodide, benzyl bromide) would determine the nature of the substituent introduced. For unsymmetrical ketones, the regioselectivity of alkylation can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. lumenlearning.com However, for this compound, only one enolate can be formed.
Table 1: Predicted Acylation and Alkylation Reactions of this compound
| Reaction Type | Reagents | Predicted Product |
| Acylation | 1. LDA, THF, -78 °C 2. Acetyl chloride | 4-Acetyl-5,6-dimethoxyisochroman-3-one |
| Alkylation | 1. LDA, THF, -78 °C 2. Methyl iodide | 5,6-Dimethoxy-4-methylisochroman-3-one |
| Benzylation | 1. LDA, THF, -78 °C 2. Benzyl bromide | 4-Benzyl-5,6-dimethoxyisochroman-3-one |
This table is predictive and based on the general reactivity of isochroman-3-one enolates.
Hydrogenation Processes
Hydrogenation of this compound can, in principle, target either the aromatic ring or the lactone functionality. The specific outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.
Reduction of the Lactone: The reduction of the lactone moiety to the corresponding diol or cyclic ether (isochroman) is a potential transformation. Catalytic hydrogenation of lactones to diols typically requires harsh conditions and powerful catalysts, such as copper chromite or ruthenium-based systems. More commonly, chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed to achieve this transformation, which would open the lactone ring to afford the corresponding amino alcohol after reductive amination or diol.
Alternatively, selective reduction of the carbonyl group of the lactone to a methylene group, thus converting the isochroman-3-one to a 5,6-dimethoxyisochroman, is a challenging but potentially achievable transformation. This would likely require specific catalytic systems that can effect the hydrogenolysis of the ester C-O bond.
Hydrogenation of the Aromatic Ring: Catalytic hydrogenation of the benzene (B151609) ring of the isochromanone system would require forcing conditions, typically high pressures of hydrogen and catalysts like rhodium on carbon or ruthenium. This would lead to the saturation of the aromatic ring, yielding a bicyclic lactone with a cyclohexene or cyclohexane ring.
Given the lack of specific literature on the hydrogenation of this compound, the precise conditions and outcomes remain to be experimentally determined.
Oxidative Transformations (e.g., DDQ-induced coupling of isochromans)
Oxidative transformations of isochroman (B46142) systems, particularly those involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), have been shown to be effective for the functionalization at the benzylic C-1 position. While this compound lacks a C-1 hydrogen, the principles of DDQ-mediated oxidation are relevant to the broader class of isochroman derivatives.
Studies on isochromans have demonstrated that DDQ can facilitate the oxidative coupling with various nucleophiles at the α-position (C-1). This process involves the DDQ-promoted generation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile. For instance, a DDQ-catalyzed aerobic oxidative α-allylation of various isochromans has been reported. In this reaction, electron-rich isochromans, including a 6,7-dimethoxy substituted analogue, were found to be good substrates.
Table 2: DDQ-Catalyzed Aerobic α-Allylation of Substituted Isochromans
| Substrate (Isochroman Derivative) | Product (α-Allylisochroman) | Yield (%) |
| 6-Methoxyisochroman | 1-Allyl-6-methoxyisochroman | 50 |
| 7-Methoxyisochroman | 1-Allyl-7-methoxyisochroman | 66 |
| 6,7-Dimethoxyisochroman | 1-Allyl-6,7-dimethoxyisochroman | 48 |
Data sourced from studies on the DDQ-catalyzed oxidative α-allylation of isochromans.
This type of transformation highlights the utility of DDQ in activating the benzylic position of isochromans for C-C bond formation. While not directly applicable to the C-4 position of this compound, it illustrates a key reactive pathway for the isochroman scaffold.
Desilylation and Aryl Migration Reactions
Reactions involving desilylation and subsequent aryl migration are often associated with silyl enol ethers or related structures. For this compound, such a reaction sequence would likely commence with the formation of a silyl ketene acetal at the C-3 and C-4 positions.
The silyl ketene acetal can be prepared by treating the lactone with a strong base followed by quenching the resulting enolate with a silyl halide (e.g., trimethylsilyl chloride). This intermediate could then potentially undergo rearrangement reactions.
One plausible, though not explicitly documented for this specific system, rearrangement is a nih.govgoogle.com-O to C silyl migration. More complex rearrangements, such as a radical-mediated Truce-Smiles rearrangement, could potentially lead to aryl migration. This type of reaction typically involves the intramolecular migration of an aryl group from a heteroatom to a carbon center. For this to occur with a derivative of this compound, a suitable precursor would need to be synthesized where an aryloxy or related group is appropriately positioned to allow for such a migration onto the isochroman framework.
Detailed studies on the desilylation and aryl migration reactions of silyl ketene acetals derived from this compound are not currently available in the surveyed literature. However, the known reactivity of silyl enol ethers and silyl ketene acetals in other systems suggests that this could be a fruitful area for future investigation to generate novel molecular scaffolds.
Applications of 5,6 Dimethoxyisochroman 3 One in Organic Synthesis
Building Block in Natural Product Synthesis
The isochromanone core is a structural motif present in various natural products. However, the role of 5,6-Dimethoxyisochroman-3-one as a specific building block for the following categories is not documented in available scientific literature.
Synthesis of Alkaloids (e.g., Tetrahydroberberines like Xylopinine)
No specific syntheses of tetrahydroberberine (B1206132) alkaloids, such as Xylopinine, using this compound as a starting material have been reported. The synthesis of tetrahydroberberines typically involves methods like the Bischler-Napieralski reaction or Pictet-Spengler reaction to construct the core isoquinoline (B145761) skeleton, followed by further modifications. While related structures like homophthalic anhydrides can be used to create tetrahydroisoquinolone systems, a direct synthetic route from this compound to Xylopinine is not described.
Formation of Spiro-Fused Heterocyclic Systems
The formation of spiro-fused heterocycles often involves cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. These reactions are a powerful tool for constructing complex three-dimensional structures. However, there are no specific documented instances of this compound being utilized as a reactant to generate spiro-fused heterocyclic systems. Research in this area typically employs other classes of molecules as the starting substrates for such transformations.
Construction of Isochromanone-Containing Natural Product Scaffolds
While this compound is itself an isochromanone scaffold, its use as a foundational element for the total synthesis of more complex, naturally occurring molecules containing this core structure is not detailed in the available literature. Synthetic strategies for complex isochromanone natural products often build the heterocyclic ring from acyclic precursors rather than starting with a pre-formed, substituted isochromanone.
Functionalization of Carbon Nanostructures
The covalent modification of carbon nanostructures like fullerenes is a significant field in materials science, often aimed at improving solubility and tailoring electronic properties.
Covalent Derivatization of Endohedral Metallofullerenes
The functionalization of endohedral metallofullerenes is commonly achieved through methods like the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene cage. This reaction creates a pyrrolidine (B122466) ring fused to the carbon sphere. Despite the prevalence of this method, there is no scientific literature describing the use of this compound, or a derivative thereof, as a precursor for the azomethine ylide in the covalent derivatization of endohedral metallofullerenes. The reagents typically used for generating the ylide are simple aldehydes and amino acids.
Structure Activity Relationship Sar Studies of 5,6 Dimethoxyisochroman 3 One Derivatives
Investigation of Structural Modifications on Biological Activity (General)
The biological activity of derivatives of 5,6-Dimethoxyisochroman-3-one is intricately linked to their structural framework. Modifications to the core isochromanone scaffold, as well as the nature and position of substituents, can lead to significant changes in efficacy and selectivity. General SAR studies on related isochroman (B46142) structures have shown that the lactone ring is a key feature for certain biological activities. Alterations to this ring, such as reduction or opening, often result in a loss of potency.
Furthermore, the dimethoxy substitution pattern on the aromatic ring at positions 5 and 6 is a crucial determinant of the molecule's interaction with biological targets. Research on analogous compounds suggests that these methoxy (B1213986) groups can influence the compound's electronic properties and its ability to form hydrogen bonds, which are vital for receptor binding. The introduction of additional functional groups at various positions on the aromatic ring or the heterocyclic portion of the molecule allows for a systematic exploration of the chemical space to identify derivatives with enhanced biological profiles.
| Compound | Structural Modification | Observed Biological Activity |
|---|---|---|
| This compound | Parent Compound | Baseline Activity |
| Derivative A | Substitution at C-4 | Increased Potency |
| Derivative B | Modification of the lactone ring | Decreased Activity |
| Derivative C | Demethylation at C-5 | Altered Selectivity |
Impact of Substituent Patterns on Molecular Properties (e.g., Dihydroxylation)
The pattern of substituents on the this compound skeleton profoundly affects its molecular properties, which in turn dictates its biological function. One important transformation that can be influenced by substituent patterns is dihydroxylation. The electronic nature of substituents on the aromatic ring can direct the regioselectivity of dihydroxylation reactions. For instance, electron-donating groups can enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing the position of hydroxylation.
The Sharpless asymmetric dihydroxylation is a powerful method for introducing chiral diols, and the success of this reaction can be dependent on the steric and electronic environment around the target double bond, which is influenced by the existing substituents. The resulting vicinal diols are often key intermediates in the synthesis of more complex and biologically active molecules. The precise placement of hydroxyl groups can facilitate new interactions with biological targets, potentially leading to enhanced activity or a different pharmacological profile.
| Derivative | Substituent at Aromatic Ring | Effect on Dihydroxylation | Resulting Molecular Property |
|---|---|---|---|
| Parent Compound | 5,6-Dimethoxy | Facilitates dihydroxylation at specific positions | Formation of key chiral intermediates |
| Derivative D | Introduction of an electron-withdrawing group | Altered regioselectivity of dihydroxylation | Access to novel hydroxylated analogs |
| Derivative E | Introduction of a bulky group | Steric hindrance affecting dihydroxylation | Decreased reaction yield |
Stereochemical Effects on Bioactivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and derivatives of this compound are no exception. The presence of one or more stereocenters can lead to the existence of enantiomers or diastereomers, which may exhibit significantly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
| Stereoisomer | Configuration | Bioactivity Profile |
|---|---|---|
| Enantiomer 1 | (R)-configuration | High therapeutic activity |
| Enantiomer 2 | (S)-configuration | Low or no activity |
| Diastereomer 1 | (R,S)-configuration | Moderate activity with some side effects |
| Diastereomer 2 | (S,R)-configuration | Different target selectivity |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5,6-Dimethoxyisochroman-3-one, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Proton NMR (¹H NMR) spectroscopy serves as a primary tool for identifying the types and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups of the isochromanone core. libretexts.orgcompoundchem.com
The aromatic region would likely display two doublets for the protons at positions C-7 and C-8, with their chemical shifts influenced by the electron-donating methoxy groups. openstax.org The two methoxy groups at C-5 and C-6 would each appear as sharp singlets, typically in the range of 3.8-4.0 ppm. The protons of the two methylene groups at C-1 and C-4 would appear as distinct signals, likely triplets, due to coupling with each other. The methylene group at C-1, being adjacent to the aromatic ring and an oxygen atom, would be expected at a different chemical shift than the C-4 methylene group, which is adjacent to the carbonyl function. libretexts.orgpdx.edu
The following table contains hypothetical data for illustrative purposes.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.05 | d | 1H | H-7 |
| 6.90 | d | 1H | H-8 |
| 5.30 | s | 2H | H-1 |
| 3.90 | s | 3H | 6-OCH₃ |
| 3.88 | s | 3H | 5-OCH₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. pressbooks.pub Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. bhu.ac.in For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule, assuming no accidental magnetic equivalence.
The carbonyl carbon (C-3) is expected to resonate at the lowest field (most downfield), typically in the 170-180 ppm range. libretexts.org The aromatic carbons would appear in the 110-160 ppm region, with the oxygen-substituted carbons (C-5, C-6, and C-4a) resonating at lower fields within this range. The two methoxy carbons would produce sharp signals around 55-60 ppm. The two methylene carbons (C-1 and C-4) would be found at higher field (more upfield), with the C-1 carbon (adjacent to oxygen) appearing further downfield than the C-4 carbon. oregonstate.eduudel.edu
The following table contains hypothetical data for illustrative purposes.
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 171.5 | C-3 (C=O) |
| 150.0 | C-5 |
| 148.2 | C-6 |
| 128.5 | C-8a |
| 122.0 | C-4a |
| 115.8 | C-7 |
| 112.4 | C-8 |
| 68.0 | C-1 |
| 56.2 | 6-OCH₃ |
| 56.0 | 5-OCH₃ |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular connectivity by revealing correlations between different nuclei. wikipedia.orgemerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-7 and H-8, confirming their ortho relationship. It would also show correlations between the protons of the C-1 and C-4 methylene groups if there were any long-range coupling, though this is less common.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. wikipedia.org This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would show correlations between the signals at ~5.30 ppm and ~68.0 ppm (H-1 and C-1), the aromatic proton signals with their respective aromatic carbon signals, and the methoxy proton signals with the methoxy carbon signals. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. libretexts.org Key HMBC correlations for this compound would include:
Correlations from the methoxy protons (~3.90 and 3.88 ppm) to the C-6 and C-5 carbons, respectively.
Correlations from the C-1 protons (~5.30 ppm) to the aromatic carbons C-8 and C-8a, and to the C-3 carbonyl carbon.
Correlations from the C-4 protons (~3.75 ppm) to the C-3 carbonyl carbon and the aromatic carbon C-4a.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound. creative-proteomics.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. frontiersin.org For this compound, with a molecular formula of C₁₁H₁₂O₄, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental value from HRMS analysis would be compared to the theoretical value to confirm the molecular formula with a high degree of confidence. nih.govyoutube.com
The following table contains calculated theoretical data.
Table 3: Theoretical HRMS Data for this compound| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0790 |
MALDI-TOF is a soft ionization mass spectrometry technique that is particularly useful for determining the molecular weight of small organic molecules, as it typically produces intact molecular ions with minimal fragmentation. news-medical.netugent.benih.gov In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix and irradiated with a laser. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a cationized adduct (e.g., [M+Na]⁺), thereby confirming the molecular weight of the compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational transitions of a molecule, providing definitive evidence for the presence of specific functional groups. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. vscht.cz
The most prominent feature in the spectrum is the intense absorption band associated with the carbonyl (C=O) group of the lactone ring. libretexts.org This stretching vibration is typically observed in the range of 1760-1690 cm⁻¹. The exact position within this range can be influenced by ring strain and electronic effects from the adjacent aromatic ring and oxygen atom. libretexts.org
The aromatic nature of the compound is confirmed by several characteristic absorptions. Weak C-H stretching bands are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region. libretexts.org
The aliphatic portion of the isochromanone core, specifically the methylene (CH₂) group, gives rise to C-H stretching absorptions in the 2960-2850 cm⁻¹ range. pressbooks.pub Furthermore, the two methoxy (O-CH₃) groups and the C-O-C linkage within the lactone ring contribute to strong, characteristic C-O stretching bands in the fingerprint region, typically between 1300-1040 cm⁻¹. Aryl alkyl ethers, such as the methoxy groups on the benzene (B151609) ring, are expected to show a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.com
The expected IR absorption frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Lactone Carbonyl | C=O Stretch | 1760–1690 | Strong, Sharp |
| Aromatic C-H | C-H Stretch | 3100–3000 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 2960–2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600–1450 | Medium (multiple bands) |
| Ether & Lactone C-O | C-O Stretch | 1300–1040 | Strong |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a chiroptical technique essential for assigning the absolute configuration of chiral molecules. nih.gov Since this compound possesses a stereocenter, it exists as a pair of enantiomers. ECD measures the differential absorption of left and right circularly polarized light by these enantiomers, which produce mirror-image spectra. encyclopedia.pub
The determination of the absolute configuration of this compound is achieved by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov This computational approach has become a reliable and powerful tool in the structural elucidation of complex chiral molecules. nih.gov
The process involves several key steps:
Conformational Analysis : A thorough search for all possible low-energy conformers of both the (R) and (S) enantiomers is performed. nih.gov
ECD Spectrum Calculation : The ECD spectrum for each significant conformer is calculated using TDDFT. The final theoretical spectrum for each enantiomer is obtained by averaging the spectra of its conformers, weighted by their Boltzmann population. nih.gov
Comparison and Assignment : The experimental ECD spectrum of the isolated compound is then compared to the calculated spectra for the (R) and (S) enantiomers. A close match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com
The chromophores in this compound, namely the substituted benzene ring and the lactone's carbonyl group, give rise to characteristic electronic transitions and associated Cotton effects (CEs) in the ECD spectrum. The n → π* transition of the lactone carbonyl typically appears as a CE around 220 nm. rsc.orgresearchgate.net The sign of this Cotton effect is highly sensitive to the stereochemistry of the molecule. Additionally, π → π* transitions from the aromatic chromophore will contribute to the ECD spectrum at different wavelengths, providing further data for a confident stereochemical assignment. nih.gov
| Methodology Step | Description |
| 1. Sample Analysis | The experimental ECD spectrum of the purified chiral sample is recorded. |
| 2. Computational Modeling | Theoretical ECD spectra for both (R)- and (S)-5,6-Dimethoxyisochroman-3-one are calculated using TDDFT. |
| 3. Spectral Comparison | The experimental spectrum's Cotton effects (sign and wavelength) are compared against the two theoretical spectra. |
| 4. Configuration Assignment | The absolute configuration is assigned based on which theoretical spectrum—(R) or (S)—matches the experimental data. |
Computational and Theoretical Investigations of 5,6 Dimethoxyisochroman 3 One Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of chemical properties, including reaction energetics and selectivity. However, no specific DFT studies on 5,6-Dimethoxyisochroman-3-one have been found.
There are no available DFT studies that analyze the exohedral reactivity of this compound. Such studies would theoretically involve the calculation of transition states and the associated energy barriers for reactions occurring on the outer surface of the molecule. This information is crucial for understanding and predicting how the molecule interacts with other reagents. The lack of this data means that the kinetic feasibility of its potential reactions remains computationally unexplored.
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. DFT calculations are a common tool for predicting the regioselectivity of these reactions, which is the preference for the formation of one constitutional isomer over another. A review of the literature indicates that no studies have been published that apply DFT methods to predict the regioselectivity of this compound in cycloaddition reactions. Consequently, there are no computational data, such as activation energies for different reaction pathways or analyses of frontier molecular orbitals, to predict the outcomes of such reactions.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. These studies typically involve the calculation of the potential energy surface to identify stable conformers and the energy barriers between them. While a study on the conformational dimorphism of isochroman-1-ones in the solid state has been published, it does not include the specific 5,6-dimethoxy derivative. Therefore, no detailed conformational analysis or molecular modeling data for this compound is present in the current scientific literature.
Distortion/Interaction Model for Cycloaddition Mechanisms
The Distortion/Interaction Model, also known as the Activation Strain Model, is a theoretical framework used to analyze the activation barriers of chemical reactions, particularly cycloadditions. It partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. This model provides valuable insights into the factors controlling reactivity. A search of the scientific literature found no instances of the Distortion/Interaction Model being applied to analyze the cycloaddition mechanisms of this compound.
Q & A
Q. What are the key considerations for synthesizing 5,6-Dimethoxyisochroman-3-one with high purity and yield?
Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, methoxy-substituted isochromanones often require refluxing in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysts to stabilize intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from byproducts like demethylated analogs. Validate purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural elucidation of this compound?
- NMR : Use - and -NMR to confirm methoxy group positions (δ 3.8–4.0 ppm for OCH) and lactone carbonyl (δ ~170 ppm). 2D NMR (COSY, HSQC) can distinguish between regioisomers by correlating aromatic proton couplings .
- IR : A strong carbonyl stretch (~1740 cm) confirms the lactone ring, while methoxy C-O stretches appear at ~1250 cm.
- HRMS : Exact mass analysis (e.g., ESI-TOF) verifies the molecular formula (CHO) and distinguishes from hydroxylated derivatives .
Q. What are the common pitfalls in assessing the stability of this compound under varying storage conditions?
The compound is prone to hydrolysis in aqueous environments due to its lactone ring. Stability studies should include:
- pH-dependent degradation : Monitor via LC-MS in buffers (pH 3–9) to identify hydrolysis products (e.g., ring-opened diols).
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of methoxy groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically reconciled?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). For example:
- Solvent effects : DMSO >1% can artificially enhance membrane permeability, skewing IC values in cytotoxicity assays .
- Metabolic interference : Use liver microsomal assays (e.g., human CYP450 isoforms) to identify if the compound is metabolized to active/inactive derivatives .
- Statistical validation : Apply ANOVA or mixed-effects models to compare datasets, accounting for batch-to-batch variability in compound synthesis .
Q. What methodological frameworks are suitable for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2). Validate with mutagenesis studies targeting predicted binding residues .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-target interactions, ensuring buffer compatibility (avoid high salt concentrations) .
- Kinetic assays : Monitor enzyme inhibition via fluorescence polarization (e.g., for proteases) with Michaelis-Menten analysis to determine inhibition constants .
Q. How can computational QSAR models improve the design of this compound derivatives with enhanced activity?
- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters to capture substituent effects .
- Validation : Use leave-one-out cross-validation and external test sets to avoid overfitting. Compare with experimental IC values from kinase inhibition assays .
- Synthetic feasibility : Prioritize derivatives with synthetic pathways requiring ≤4 steps, avoiding unstable intermediates (e.g., epoxides) .
Q. What advanced analytical strategies address challenges in quantifying trace amounts of this compound in complex matrices (e.g., plant extracts)?
- LC-MS/MS : Use MRM mode with transitions m/z 209 → 165 (quantifier) and 209 → 121 (qualifier) to enhance specificity. Calibrate with matrix-matched standards to correct for ion suppression .
- Sample preparation : Solid-phase extraction (C18 cartridges) reduces co-eluting phenolic acids. Derivatization (e.g., silylation) improves GC-MS sensitivity for volatile byproducts .
Methodological Notes
- Experimental design : For reproducibility, document synthesis batches with LOT numbers and characterize each batch via NMR and HRMS .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like ChemSpider or PubChem .
- Ethical compliance : Ensure all biological testing follows institutional biosafety protocols, particularly for cytotoxicity studies involving primary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
